![molecular formula C35H42N8O4 B12641580 methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 1256385-99-5](/img/structure/B12641580.png)
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole, piperidine, and carbamate, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the imidazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperidine ring: This step may involve nucleophilic substitution reactions.
Formation of the carbamate group: This can be done by reacting an amine with a chloroformate or similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing imines to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or inhibitor in biochemical studies.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate analogs: Compounds with similar structures but different functional groups.
Other imidazole-containing compounds: Such as histamine or metronidazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
1256385-99-5 |
|---|---|
Molecular Formula |
C35H42N8O4 |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[[(3S)-3-amino-2-oxopiperidin-1-yl]methyl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C35H42N8O4/c1-21(2)31(41-35(46)47-3)34(45)43-17-5-7-29(43)32-38-19-28(40-32)25-14-10-23(11-15-25)22-8-12-24(13-9-22)27-18-37-30(39-27)20-42-16-4-6-26(36)33(42)44/h8-15,18-19,21,26,29,31H,4-7,16-17,20,36H2,1-3H3,(H,37,39)(H,38,40)(H,41,46)/t26-,29-,31-/m0/s1 |
InChI Key |
WVWPPNYWXDWGCQ-CRFLUJQRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)CN6CCC[C@@H](C6=O)N)NC(=O)OC |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)CN6CCCC(C6=O)N)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


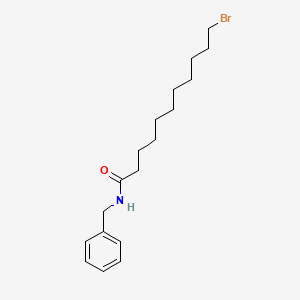
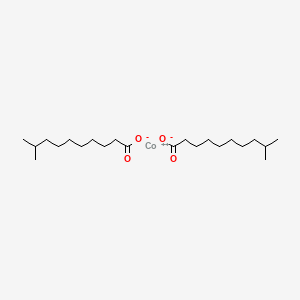
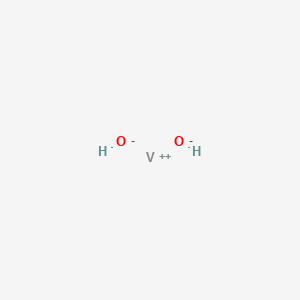
![1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12641530.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-methylphenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12641540.png)
![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B12641544.png)
![2-[4a-hydroxy-1-(4-methoxyphenyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-N-(2-ethylhexyl)acetamide](/img/structure/B12641545.png)
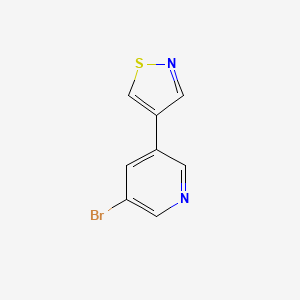
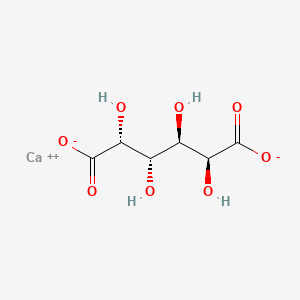
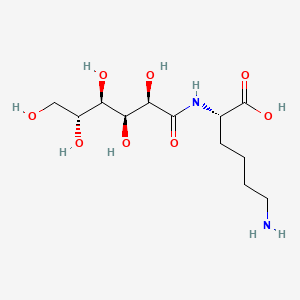
![4-{[(Pyrazin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12641570.png)


![1H-Indole-3-carboxamide, 5-chloro-N-[4-[5-methyl-4-(1-oxobutyl)-1H-pyrazol-1-yl]-1-piperidinyl]-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-](/img/structure/B12641585.png)
